O-Pentylhydroxylamine hydrochloride
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Overview
Description
O-Pentylhydroxylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a pentyl group.
Preparation Methods
The preparation of O-Pentylhydroxylamine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of hydroxylamine with pentyl halides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to prevent side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
O-Pentylhydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Pentylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen compounds.
Mechanism of Action
The mechanism of action of O-Pentylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
O-Pentylhydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Phenylhydroxylamine hydrochloride: This compound has a phenyl group instead of a pentyl group and is used in similar applications but may have different reactivity and stability profiles.
O-Benzylhydroxylamine hydrochloride: This compound has a benzyl group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific reactivity due to the pentyl group, which can influence the outcome of chemical reactions and the properties of the final products.
Properties
CAS No. |
51951-34-9 |
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Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
O-pentylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-4-5-7-6;/h2-6H2,1H3;1H |
InChI Key |
HUOMXZJYQCOGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCON.Cl |
Origin of Product |
United States |
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